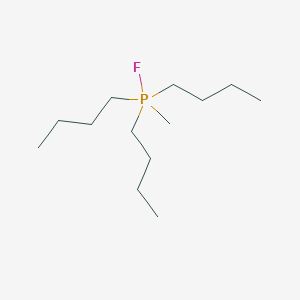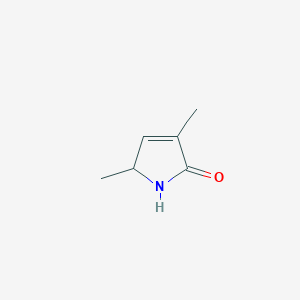![molecular formula C15H16ClNO3 B14666127 Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- CAS No. 41340-22-1](/img/structure/B14666127.png)
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is a heterocyclic compound that belongs to the class of pyranoindoles. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals. The pyranoindole framework is significant due to its presence in biologically active natural products and therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- typically involves the reaction of substituted tryptophols with keto esters. For example, the reaction of 7-ethyltryptophol with ethyl propionylacetate followed by alkaline hydrolysis can yield the desired compound . This process involves several steps, including condensation and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalytic methodologies and green chemistry principles to ensure high yield and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions include various substituted pyranoindoles and their derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The mechanism of action of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Etodolac: A well-known anti-inflammatory agent that shares a similar pyranoindole structure.
Talathermophilins, Notoamides, Norgeamides, Carneamides, Versicamides: Naturally occurring pyranoindoles with various biological activities.
Uniqueness: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is unique due to its specific substitution pattern and the resulting biological activities. Its chloro and ethyl substituents contribute to its distinct chemical properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
41340-22-1 |
|---|---|
Molekularformel |
C15H16ClNO3 |
Molekulargewicht |
293.74 g/mol |
IUPAC-Name |
2-(8-chloro-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C15H16ClNO3/c1-2-15(8-12(18)19)14-10(6-7-20-15)9-4-3-5-11(16)13(9)17-14/h3-5,17H,2,6-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
ZBPIBFCWQBOJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






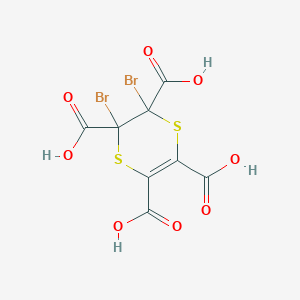


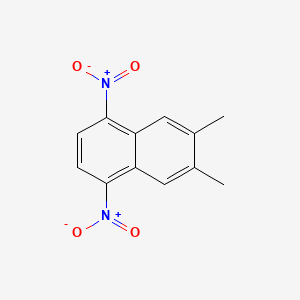
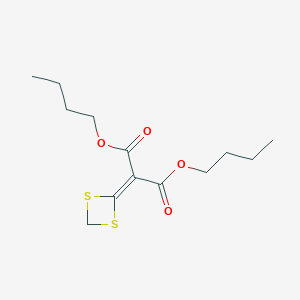

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
